

Introduction: The Molecular Architecture and Synthetic Utility

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Compound of Interest

Compound Name: 3-Butoxybenzoyl chloride

CAS No.: 89790-29-4

Cat. No.: B1288036

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3-Butoxybenzoyl chloride is a bifunctional organic molecule characterized by a reactive benzoyl chloride moiety and a butoxy substituent at the meta-position of the aromatic ring. This specific substitution pattern imparts a unique set of electronic and steric properties that modulate its reactivity and solubility.

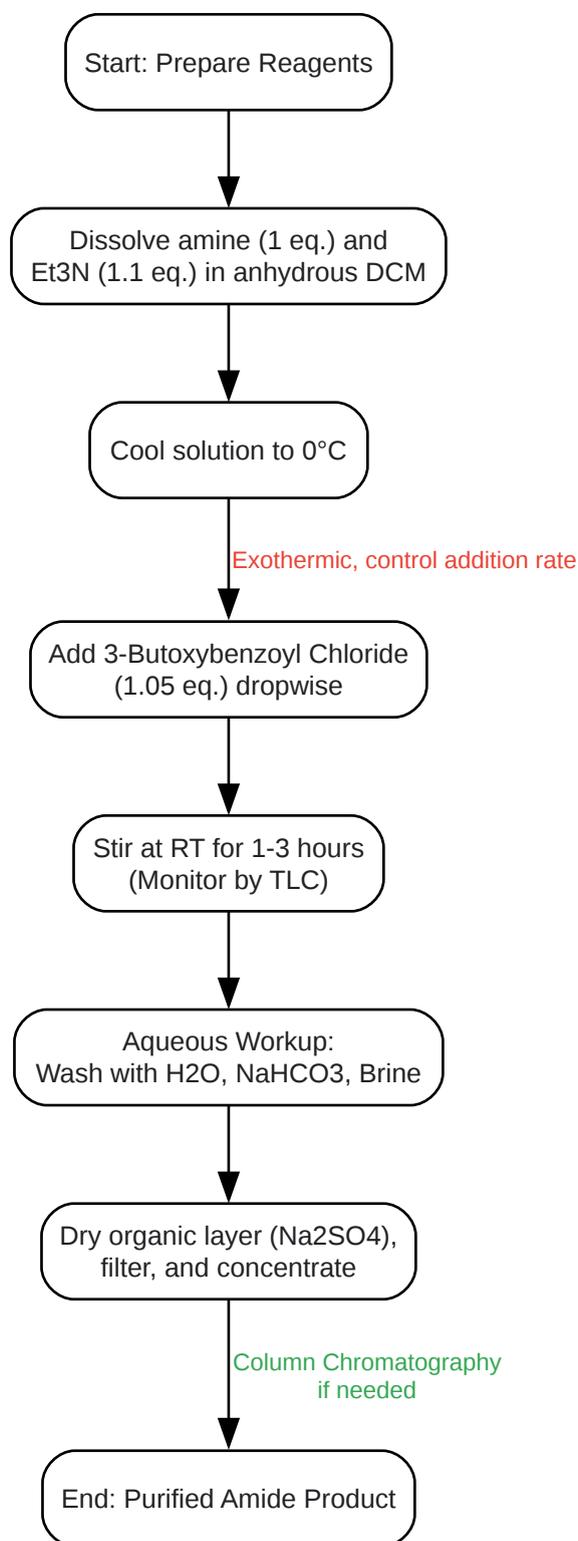
- **Core Reactive Center:** The acyl chloride group ($-\text{COCl}$) is the molecule's primary reactive site. The strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
- **Influence of the 3-Butoxy Group:** Positioned at the meta-position, the butoxy group ($-\text{O}(\text{CH}_2)_3\text{CH}_3$) primarily exerts an inductive electron-withdrawing effect, which can subtly enhance the electrophilicity of the carbonyl carbon. Its resonance-donating effect does not directly conjugate with the carbonyl group from the meta position. Furthermore, the butoxy chain increases the molecule's lipophilicity, often improving its solubility in common organic solvents compared to simpler benzoyl chlorides.

This combination of a highly reactive acylating function and tailored solubility makes **3-butoxybenzoyl chloride** a valuable building block for introducing the 3-butoxybenzoyl moiety into target molecules, a common structural motif in various biologically active compounds.

Foundational Reactivity: Nucleophilic Acyl Substitution

The vast majority of **3-butoxybenzoyl chloride**'s reactions proceed via a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

The general mechanism can be visualized as follows:



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